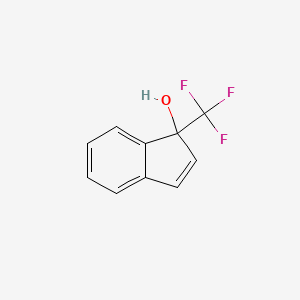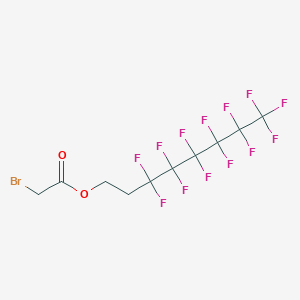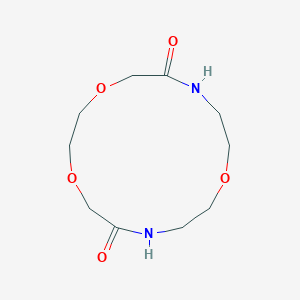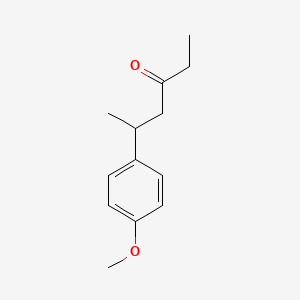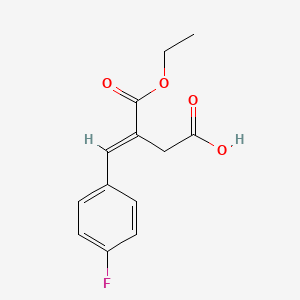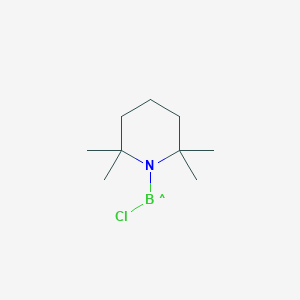
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a chlorine atom and a 2,2,6,6-tetramethylpiperidin-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a boron-containing reagent, such as boron trichloride. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boron compound. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borohydride compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used.
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Wirkmechanismus
The mechanism of action of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows the compound to participate in a variety of chemical reactions, including catalysis and the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound that serves as a precursor in the synthesis of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable nitroxyl radical used in oxidation reactions.
Lithium tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.
Uniqueness
This compound is unique due to the presence of both a boron atom and a 2,2,6,6-tetramethylpiperidin-1-yl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
137696-19-6 |
|---|---|
Molekularformel |
C9H18BClN |
Molekulargewicht |
186.51 g/mol |
InChI |
InChI=1S/C9H18BClN/c1-8(2)6-5-7-9(3,4)12(8)10-11/h5-7H2,1-4H3 |
InChI-Schlüssel |
IFCMUQHSZSPXGG-UHFFFAOYSA-N |
Kanonische SMILES |
[B](N1C(CCCC1(C)C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


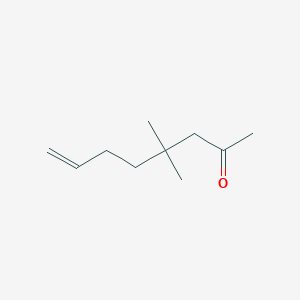

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
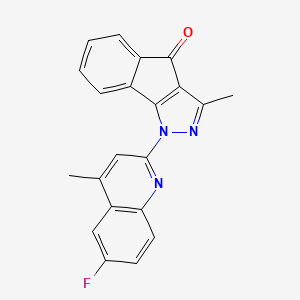
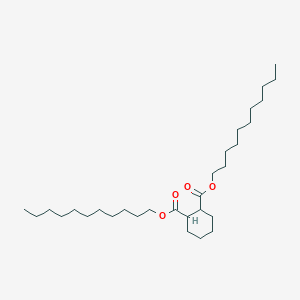
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
